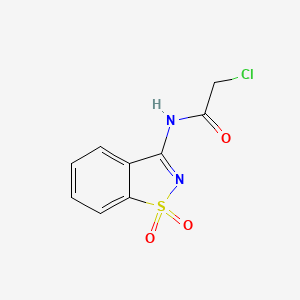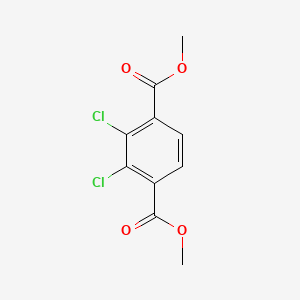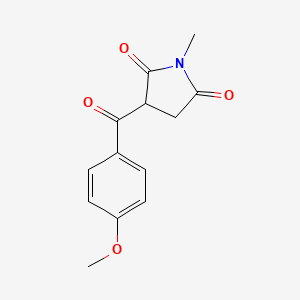![molecular formula C12H13NO3 B14351648 3-[2-(Methylamino)benzoyl]oxolan-2-one CAS No. 93574-01-7](/img/structure/B14351648.png)
3-[2-(Methylamino)benzoyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methylamino)benzoyl]oxolan-2-one is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a benzoyl group attached to an oxolan-2-one ring, with a methylamino substituent on the benzoyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)benzoyl]oxolan-2-one typically involves the reaction of 2-(methylamino)benzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with oxolan-2-one under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Methylamino)benzoyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzoyl ring.
Aplicaciones Científicas De Investigación
3-[2-(Methylamino)benzoyl]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(Amino)benzoyl]oxolan-2-one
- 3-[2-(Dimethylamino)benzoyl]oxolan-2-one
- 3-[2-(Ethylamino)benzoyl]oxolan-2-one
Uniqueness
3-[2-(Methylamino)benzoyl]oxolan-2-one is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
| 93574-01-7 | |
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-[2-(methylamino)benzoyl]oxolan-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13-10-5-3-2-4-8(10)11(14)9-6-7-16-12(9)15/h2-5,9,13H,6-7H2,1H3 |
Clave InChI |
AQKBFMKRHQUJSE-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1C(=O)C2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







